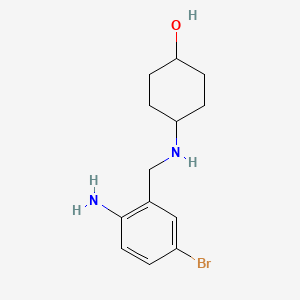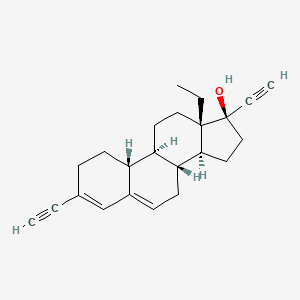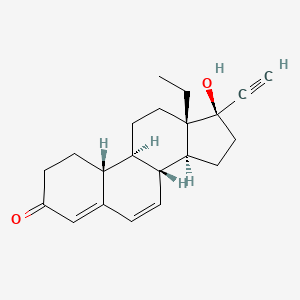
Ambroxol Monobromide
描述
trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol: is a chemical compound with the molecular formula C13H19BrN2O and a molecular weight of 299.21 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
Chemistry: In chemistry, trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions and as a reagent in chemical research .
Biology: In biological research, this compound is used to study its effects on biological systems. It may be used in assays to investigate its interactions with proteins, enzymes, or other biomolecules .
Medicine: In the medical field, trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol is explored for its potential therapeutic properties. It may be investigated for its effects on specific diseases or conditions .
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial applications .
作用机制
Target of Action
Ambroxol Monobromine, also known as “4-[(2-amino-5-bromophenyl)methylamino]cyclohexan-1-ol” or “trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol”, primarily targets the mucus membranes in the respiratory tract . It acts on these membranes to restore the physiological clearance mechanisms of the respiratory tract, which play an important role in the body’s natural defense mechanisms .
Mode of Action
Ambroxol Monobromine is a mucolytic agent that works by breaking up phlegm and stimulating mucus production . It also stimulates the synthesis and release of surfactant by type II pneumocytes . Surfactants act as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, improving its transport, and providing protection against infection and irritating agents . Additionally, Ambroxol has been shown to inhibit the Nitric oxide (NO)-dependent activation of soluble guanylate cyclase .
Biochemical Pathways
Ambroxol Monobromine affects several biochemical pathways. It has been shown to upregulate Glucocerebrosidase (GCase) activity, a lysosomal enzyme, through the transcription factor EB pathway and stimulation of lysosomal exocytosis . This upregulation of GCase activity has potential implications in disease-modifying therapies for conditions like Parkinson’s Disease .
Pharmacokinetics
The pharmacokinetics of Ambroxol Monobromine involve its absorption, distribution, metabolism, and excretion (ADME). In a study comparing the steady-state pharmacokinetics of Ambroxol extended-release (ER) 75-mg retard capsules with immediate-release (IR) formulations, it was found that the ER capsules provided similar exposure (AUC SS 0–24) and maximum plasma level (Cmax SS) compared to IR tablets . The time to maximum plasma level (tmax SS) was longer with ER retard capsules than with IR tablets .
Result of Action
The primary result of Ambroxol Monobromine’s action is the clearance of mucus in the respiratory tract, facilitating expectoration and easing productive cough . This allows patients to breathe more freely and deeply . Additionally, Ambroxol has been shown to have anti-inflammatory properties, reducing redness in a sore throat .
Action Environment
The action of Ambroxol Monobromine can be influenced by various environmental factors. For instance, the preparation of Ambroxol involves successive procedures of electrophilic bromination, acetylation, radical benzylic bromination, N-alkylation, and hydrolysis processes . The addition of aqueous hydrogen peroxide can enhance the utilization of liquid bromine in the electrophilic bromination of o-toluidine, avoiding the hazardous HBr generated as a by-product .
生化分析
Biochemical Properties
Ambroxol Monobromine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it requires NADPH and the involvement of CYP3A4 for its metabolism . The compound and its metabolites DHTQ and DBABA have LUMO-HOMO energy differences, indicating their kinetic inertness .
Cellular Effects
Ambroxol Monobromine has profound effects on various types of cells and cellular processes. It influences cell function by promoting the secretion of surfactant and airway fluid, enhancing ciliary movement, and normalizing airway mucosa .
Molecular Mechanism
The molecular mechanism of Ambroxol Monobromine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the formation of its metabolite DBABA requires NADPH and the involvement of CYP3A4 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ambroxol Monobromine change over time. It has been found to be a heat-stable and humidity-sensitive drug . Special attention should be addressed to excipients as it was found that polyvinyl pyrrolidone and Mg stearate affect the thermal stability of Ambroxol Monobromine .
Metabolic Pathways
Ambroxol Monobromine is involved in several metabolic pathways. It requires NADPH and the involvement of CYP3A4 for its metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol typically involves the reaction of 2-amino-5-bromobenzylamine with cyclohexanone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for various applications .
化学反应分析
Types of Reactions: trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
相似化合物的比较
- trans-4-[[(2-Amino-5-chlorophenyl)methyl]amino]-cyclohexanol
- trans-4-[[(2-Amino-5-fluorophenyl)methyl]amino]-cyclohexanol
- trans-4-[[(2-Amino-5-iodophenyl)methyl]amino]-cyclohexanol
Uniqueness: trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol is unique due to the presence of the bromine atom, which imparts specific chemical and biological properties. This distinguishes it from similar compounds with different halogen atoms, such as chlorine, fluorine, or iodine .
属性
IUPAC Name |
4-[(2-amino-5-bromophenyl)methylamino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-10-1-6-13(15)9(7-10)8-16-11-2-4-12(17)5-3-11/h1,6-7,11-12,16-17H,2-5,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTUIMUXTYRTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C=CC(=C2)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)





